molecular formula C24H25N5O2 B271925 {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine

Cat. No. B271925
M. Wt: 415.5 g/mol
InChI Key: YKQVKCPMDKTEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is a research chemical that has been synthesized for scientific purposes only.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells. The compound has also been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, the compound has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for drug development. Another advantage is that the compound is relatively easy to synthesize and purify.
One limitation of using 3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine in lab experiments is its unknown toxicity profile. The compound has not been extensively tested for its safety, and its long-term effects are not known. Another limitation is that the compound is not commercially available, and researchers need to synthesize it themselves.

Future Directions

There are several future directions for the research on 3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another direction is to elucidate its mechanism of action and identify its molecular targets. This will help to understand how the compound exerts its effects and facilitate the development of more potent and selective analogs. Finally, more research is needed to explore the structure-activity relationship of the compound and optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde and 4-methylbenzylamine in the presence of a catalyst. The resulting product is then treated with 1-phenyl-1H-tetrazol-5-yl chloride to obtain the final compound. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine has been used in various scientific research studies. It has been reported to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C24H25N5O2/c1-3-30-23-15-20(17-25-16-19-11-9-18(2)10-12-19)13-14-22(23)31-24-26-27-28-29(24)21-7-5-4-6-8-21/h4-15,25H,3,16-17H2,1-2H3

InChI Key

YKQVKCPMDKTEPB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.